(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
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Overview
Description
(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a complex organic compound known for its unique structure and potential applications in various fields. This compound combines pyrimidine and pyridine moieties, which are often found in biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multiple steps, typically starting with the preparation of the individual pyridine and pyrimidine building blocks. Common reaction conditions include nucleophilic substitution and coupling reactions, often using catalysts to facilitate the process.
Industrial Production Methods: In an industrial setting, the production of (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone would be scaled up using batch or continuous flow reactors. This ensures a consistent and high yield of the compound, with stringent quality control measures in place.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction can occur at the pyridine ring, potentially leading to hydrogenation products.
Substitution: The pyridine and pyrimidine rings can participate in various substitution reactions, adding functional groups or altering existing ones.
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is often used.
Substitution: Halogenated solvents and bases like sodium hydride (NaH) are typical for these reactions.
Major Products: The primary products from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield aldehydes or carboxylic acids, while substitution could introduce halides or other functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a key intermediate in the synthesis of more complex molecules, particularly those with pharmacological potential.
Biology: In biological studies, it might be used to explore enzyme interactions or as a molecular probe to understand cellular processes.
Medicine: Medically, (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone could be investigated for its potential therapeutic effects, including as an anti-cancer agent or antiviral compound.
Industry: Industrial applications might include its use as a catalyst in polymerization reactions or as an additive to enhance material properties.
Mechanism of Action
This compound’s mechanism of action could involve binding to specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group enhances its binding affinity and metabolic stability, making it a promising candidate in drug development.
Comparison with Similar Compounds
Similar Compounds:
(3-(Pyrrolidin-1-yl)pyridine-2-carbonitrile): Shares the pyrrolidine and pyridine core structure but lacks the trifluoromethyl and ethyl groups.
(4-(Trifluoromethyl)pyrimidine-5-carbaldehyde): Contains the trifluoromethyl and pyrimidine components but is structurally simpler.
Uniqueness: The presence of both the 6-ethyl-5-fluoropyrimidine and the 6-(trifluoromethyl)pyridine moieties, coupled with the methanone linker, gives (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone its unique properties, enhancing its potential for diverse applications.
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Properties
IUPAC Name |
[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F4N4O2/c1-2-12-14(18)15(24-9-23-12)27-11-5-6-25(8-11)16(26)10-3-4-13(22-7-10)17(19,20)21/h3-4,7,9,11H,2,5-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPRKIHBBUPZPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CN=C(C=C3)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F4N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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